molecular formula C8H3BrClN3 B13900231 6-Bromo-4-chloro-1H-indazole-3-carbonitrile

6-Bromo-4-chloro-1H-indazole-3-carbonitrile

Cat. No.: B13900231
M. Wt: 256.48 g/mol
InChI Key: QADDNDISKZSFCQ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-1H-indazole-3-carbonitrile is a heterocyclic compound that contains both bromine and chlorine substituents on an indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-1H-indazole-3-carbonitrile typically involves the bromination and chlorination of indazole derivatives. One common method includes the diazotization of 4-chloro-2-fluoroaniline followed by bromination using N-bromosuccinimide (NBS). The resulting intermediate is then subjected to further reactions to introduce the carbonitrile group .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Recrystallization and other purification techniques are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 4-Bromo-6-chloro-1H-indazole
  • 6-Bromo-4-chloro-1H-indazole-3-carbonitrile

Comparison: this compound is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives. Its carbonitrile group also enhances its potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H3BrClN3

Molecular Weight

256.48 g/mol

IUPAC Name

6-bromo-4-chloro-1H-indazole-3-carbonitrile

InChI

InChI=1S/C8H3BrClN3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,(H,12,13)

InChI Key

QADDNDISKZSFCQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C#N)Cl)Br

Origin of Product

United States

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